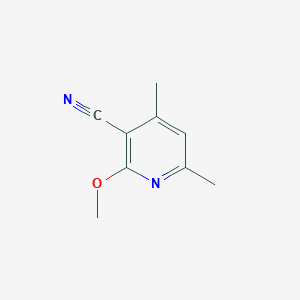

2-Methoxy-4,6-dimethylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJLKGQPSKTCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344237 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-39-1 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-4,6-dimethylnicotinonitrile CAS 65515-39-1

An In-Depth Technical Guide to 2-Methoxy-4,6-dimethylnicotinonitrile (CAS 65515-39-1): A Key Building Block for Modern Drug Discovery

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, a plausible synthesis strategy with mechanistic rationale, its critical role as a molecular building block, and essential safety protocols. This guide is designed to move beyond simple data recitation, offering insights into the causality behind its utility and handling.

Core Chemical Identity

This compound is a substituted pyridine derivative, a class of compounds renowned for its prevalence in a vast number of biologically active molecules and approved pharmaceuticals.[1] Its structure combines three key pharmacophoric elements: the nicotinonitrile (3-cyano-pyridine) core, two activating methyl groups, and a methoxy group at the 2-position. This combination makes it a versatile scaffold for chemical elaboration. The compound is notably classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]

| Property | Value | Source |

| CAS Number | 65515-39-1 | [2][3][4] |

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile | [3][4] |

| Molecular Formula | C₉H₁₀N₂O | [2][3][4] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Canonical SMILES | COC1=NC(C)=CC(C)=C1C#N | [4] |

| InChIKey | WEJLKGQPSKTCBR-UHFFFAOYSA-N | [3][4] |

| Purity (Typical) | ≥97% | [4] |

| Storage | Room temperature, in a cool, dry place | [2][5] |

Physicochemical and Spectroscopic Profile

The structural features of this compound impart distinct physicochemical and spectroscopic properties. Its calculated XLogP3 value of 1.6 suggests moderate lipophilicity, a desirable trait for cell permeability in drug candidates.[3]

Spectroscopic Analysis Rationale: While raw spectra are proprietary to suppliers, a foundational understanding of its expected spectroscopic signature is crucial for characterization and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals in the aliphatic region: one for the methoxy (-OCH₃) protons and two for the non-equivalent methyl (C₄-CH₃ and C₆-CH₃) protons. A single singlet in the aromatic region would correspond to the proton on the pyridine ring (C₅-H).

-

¹³C NMR: The carbon NMR spectrum will be more complex, showing nine distinct signals. Key signals would include the nitrile carbon (C≡N) in the 115-120 ppm range, the methoxy carbon around 50-60 ppm, and the aromatic carbons of the pyridine ring at characteristic shifts influenced by their substituents.[3]

-

Mass Spectrometry (MS): GC-MS data would show a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, along with C-H, C=C, and C=N stretching frequencies typical for the substituted pyridine ring.

Synthesis and Mechanistic Insights

The synthesis of multi-substituted nicotinonitriles is a well-explored area of organic chemistry.[6][7][8][9] While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and logical pathway can be constructed based on established methodologies, such as the Bohlmann-Rahtz pyridine synthesis or related condensation-cyclization reactions.

The following represents a plausible and illustrative synthetic workflow. The causality for each step is explained to provide a deeper understanding of the process.

Caption: Plausible four-step synthesis workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual, self-validating system based on established chemical principles.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

-

Rationale: This step involves a condensation reaction between an enamine (3-aminocrotononitrile) and a 1,3-dicarbonyl compound (acetylacetone) to form the pyridine ring.

-

Procedure:

-

To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add acetylacetone (1.05 eq).

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the initial Michael addition.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol to yield the hydroxynicotinonitrile intermediate.

-

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

-

Rationale: The hydroxyl group on the pyridine ring must be converted to a better leaving group to allow for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.

-

Procedure:

-

Carefully add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) with cooling in an ice bath.

-

Once the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid, wash with water, and dry to obtain the chloro- intermediate.

-

Step 3: Synthesis of this compound

-

Rationale: This is a classic nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the chlorine at the C2 position susceptible to displacement by a strong nucleophile like the methoxide ion.

-

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

-

Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the methanol under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel to afford the final product.

-

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. Its structure is primed for strategic modification in the development of complex, high-value molecules.

The Role of Constituent Moieties

The molecule's potential can be understood by dissecting the function of its key components. The methoxy group, in particular, is a powerful tool in medicinal chemistry, often used to improve metabolic stability, modulate solubility, and act as a hydrogen bond acceptor in ligand-target interactions.[10][11]

Caption: Relationship between molecular features and drug properties.

Utility as a Protein Degrader Building Block

The classification of this molecule as a "Protein Degrader Building Block" is its most compelling feature for contemporary drug discovery.[2] Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that uses molecules like PROTACs to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.

A PROTAC consists of three parts: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile scaffold or an intermediate in the synthesis of either the warhead or the linker component, offering multiple points for chemical diversification.

Caption: Potential role in the structure of a PROTAC therapeutic.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is classified as harmful and an irritant.[3][4]

GHS Hazard Profile

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

Standard Handling Protocol

-

Engineering Controls: All manipulations of this compound, especially as a solid powder, must be conducted in a certified chemical fume hood to prevent inhalation.[12]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Spill Response:

-

In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

-

Place the material in a sealed container for proper chemical waste disposal.

-

Clean the spill area with an appropriate solvent and decontaminate.

-

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][12]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

-

-

Storage & Disposal:

Conclusion

This compound (CAS 65515-39-1) is more than just a catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its substituted nicotinonitrile core offers a stable and versatile scaffold, while the methoxy and methyl groups provide crucial handles for tuning the physicochemical and pharmacokinetic properties of derivative molecules. Its explicit identification as a building block for protein degraders places it at the forefront of modern medicinal chemistry. For researchers and scientists in drug development, a thorough understanding of this compound's synthesis, reactivity, and safe handling is essential to unlocking its full potential in the creation of next-generation therapeutics.

References

- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Royal Society of Chemistry.

- 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.

- This compound | C9H10N2O | CID 595276. (n.d.). PubChem.

- 65515-39-1 this compound. (n.d.). AK Scientific, Inc.

- This compound. (n.d.). Fluorochem.

- Reddy, B. V. S., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.

- 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8. (n.d.). Vulcanchem.

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- Various Authors. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate.

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central.

- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate.

- Methoxy group - Wikipedia. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 65515-39-1 this compound AKSci X5161 [aksci.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,6-dimethylnicotinonitrile, identified by its CAS Number 65515-39-1, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core functionalized with a methoxy, two methyl groups, and a nitrile moiety, provides a unique scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This compound is often utilized in the construction of protein degraders and other targeted therapies.[1]

Understanding the physical properties of this molecule is paramount for its effective use in a laboratory setting. These properties dictate critical experimental parameters, including choice of solvent for reactions and purification, storage conditions, and analytical characterization techniques. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, grounding the discussion in both computational data and analysis by analogy to related structures.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and associated identifiers. A clear understanding of its composition is the first step in any research application.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile | [2] |

| CAS Number | 65515-39-1 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Monoisotopic Mass | 162.079312947 Da | [2] |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)OC)C | [2][3] |

| InChIKey | WEJLKGQPSKTCBR-UHFFFAOYSA-N |[2][3] |

Computed Physicochemical Properties

Table 2: Computationally Predicted Physical Properties

| Property | Predicted Value | Significance in Drug Development | Source |

|---|---|---|---|

| XLogP3 | 1.6 | Indicates moderate lipophilicity ("fat-loving" nature). This value suggests a balance between aqueous solubility and membrane permeability, a key consideration for bioavailability. | [2][3] |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | Predicts the surface area of polar atoms. A TPSA below 140 Ų is often associated with good cell permeability. This value suggests the molecule is likely to cross cell membranes. |[2] |

The XLogP3 value of 1.6 suggests that this compound is moderately lipophilic.[2][3] In drug development, this is often a desirable range. Compounds that are excessively lipophilic (high LogP) may have poor aqueous solubility and be rapidly metabolized, while those that are too hydrophilic (low LogP) may struggle to cross cellular membranes.

The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting drug transport properties. The value of 45.9 Ų is well within the typical range for orally bioavailable drugs, indicating that the molecule has a favorable profile for passive diffusion across biological barriers.[2]

Solubility Profile: Prediction and Experimental Rationale

The solubility of a compound is a critical physical property that influences reaction conditions, purification strategies, and formulation for biological assays.

Predicted Solubility

Based on the principle of "like dissolves like" and its computed XLogP3 value, the following solubility profile can be predicted:

-

Water : Poorly soluble. The molecule has significant nonpolar character from the methyl groups and the aromatic ring, which outweighs the polar contributions from the nitrile and methoxy groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Likely highly soluble. These solvents can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding, accommodating the molecule's structure well.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Good to moderate solubility. The molecule can accept hydrogen bonds, but its overall nonpolar surface area may limit very high solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexanes) : Low to moderate solubility. While having nonpolar regions, the polar nitrile and methoxy groups will limit its affinity for purely nonpolar environments.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Likely highly soluble. These solvents are effective at dissolving a wide range of organic compounds with moderate polarity.

Experimental Protocol for Solubility Determination

A standard method for quantitatively determining solubility involves the shake-flask method followed by spectroscopic analysis.

Caption: Workflow for experimental solubility determination.

Causality in Protocol Design:

-

Equilibration Time (Step 1): A 24-hour period is chosen to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

-

Phase Separation (Step 2): Centrifugation or filtration is critical to ensure that only the dissolved solute is being measured. Failure to remove all solid particulates is a common source of artificially high solubility measurements.

-

Quantification Method (Step 3): UV-Vis spectroscopy is often chosen for aromatic compounds like this one due to its sensitivity and simplicity, assuming the compound has a distinct chromophore. A calibration curve with known concentrations must be prepared beforehand to ensure accuracy.

Solid-State and Crystallographic Properties (Analysis by Analogy)

No published crystal structure for this compound currently exists. However, examining the crystal structure of the closely related analog, 2-Methoxy-4,6-diphenylnicotinonitrile , provides significant insight into the potential solid-state behavior.[4][5]

Studies using X-ray diffraction (XRD) on this diphenyl analog revealed an orthorhombic crystal system.[4] The analysis highlighted the importance of intermolecular forces, such as π–π stacking and hydrogen-bond contacts, in stabilizing the crystal lattice.[4] The dispersion energy was identified as the most potent force, indicating that transient electron correlations play a crucial role in the crystal's overall stability.[4]

For this compound, it can be inferred that similar forces would govern its crystal packing. While the potential for π–π stacking is reduced compared to the diphenyl analog, dipole-dipole interactions involving the nitrile and methoxy groups, along with weaker C-H···N interactions, would be critical in defining its solid-state structure.

Spectroscopic Data for Characterization

Spectroscopic methods are the primary means of confirming the identity and purity of this compound. Data is available in public repositories such as SpectraBase.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the aromatic proton on the pyridine ring.

-

Three separate singlets for the protons of the two methyl groups and the methoxy group, each integrating to 3H.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the nitrile carbon.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecule's mass (m/z = 162.19), which is crucial for confirming its molecular weight.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[2]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation.[2][6]

-

Handling Precautions: Use only in a well-ventilated area, such as a fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6] Room temperature storage is generally acceptable.[1]

Conclusion

This compound is a key heterocyclic building block whose utility is underpinned by its specific physical properties. While experimental data for properties like melting and boiling points are scarce, a robust profile can be constructed from high-quality computational predictions and analogies to closely related structures. Its moderate lipophilicity and favorable polar surface area make it an attractive scaffold for drug discovery. A thorough understanding of its predicted solubility, handling requirements, and spectroscopic signatures is essential for any scientist incorporating this versatile compound into their research and development workflows.

References

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). MDPI.

- This compound | C9H10N2O | CID 595276. (n.d.). PubChem.

- 2-Methoxy-4,6-diphenylnicotinonitrile. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.

- This compound (C9H10N2O). (n.d.). PubChemLite.

- 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1816–o1817.

- 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024, April 16). Semantic Scholar.

- 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. (n.d.). PubChem.

- 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884. (n.d.). PubChem.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methoxy-4,6-diphenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Methoxy-4,6-dimethylnicotinonitrile: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Methoxy-4,6-dimethylnicotinonitrile, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, characterization, and its emerging applications, particularly as a valuable building block in the synthesis of targeted therapeutics.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the design of novel therapeutics. Derivatives of nicotinonitrile have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3]

This compound, with its specific substitution pattern, offers a versatile platform for further chemical modification. The methoxy group at the 2-position and the methyl groups at the 4- and 6-positions modulate the electronic and steric properties of the pyridine ring, influencing its binding affinity to biological targets. This compound has gained particular attention as a key intermediate in the synthesis of kinase inhibitors and as a building block for Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.[4]

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[5] |

| CAS Number | 65515-39-1[4] |

| Molecular Formula | C₉H₁₀N₂O[5] |

| Molecular Weight | 162.19 g/mol [5] |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)OC)C[6] |

| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3[5] |

Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 162.079313 g/mol | [5] |

| Topological Polar Surface Area | 45.9 Ų | [5] |

Structural Diagram

The chemical structure of this compound is depicted below. The core is a pyridine ring, substituted with a methoxy group at the 2-position, a cyano group at the 3-position, and methyl groups at the 4- and 6-positions.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of substituted nicotinonitriles can be achieved through various routes. A common and effective method for preparing 2-alkoxynicotinonitriles involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a sodium alkoxide in the corresponding alcohol.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This method is based on a general procedure reported for the synthesis of 2-methoxypyridine-3-carbonitriles.[7] The reaction proceeds via a Michael addition of the malononitrile anion to the enone, followed by cyclization and subsequent aromatization.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[7]

Materials:

-

4-Methylpent-3-en-2-one (Mesityl oxide)

-

Malononitrile

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous methanol at 5 °C. Stir the mixture until all the sodium has dissolved to form a fresh solution of sodium methoxide.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (1.0 equivalent) in anhydrous methanol. Stir the resulting mixture for 5 minutes at 5 °C.

-

Addition of Enone: Slowly add a solution of 4-methylpent-3-en-2-one (1.0 equivalent) in anhydrous methanol to the reaction mixture dropwise over a period of 2 hours, maintaining the temperature at 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 90 minutes.

-

Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the resulting residue in water and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by the characterization methods outlined in the following section.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the methoxy (O-CH₃) protons.

-

Two distinct singlets for the two methyl (CH₃) groups on the pyridine ring.

-

A singlet for the proton on the pyridine ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include:

-

Signals for the two methyl carbons.

-

A signal for the methoxy carbon.

-

Signals for the carbons of the pyridine ring, including the carbon of the nitrile group.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Results: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (162.19). The spectrum may also show characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., electron ionization or electrospray ionization).

-

Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration.

-

Absorption bands corresponding to C-H stretching and bending vibrations of the methyl and methoxy groups.

-

Bands associated with the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching vibrations of the methoxy group.

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the development of novel therapeutics, particularly in the area of oncology.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Nicotinonitrile derivatives have been extensively investigated as kinase inhibitors.[3][8][9] The pyridine core can act as a hinge-binding motif, while the substituents can be modified to achieve selectivity and potency for specific kinases. For instance, nicotinonitrile-based compounds have shown potent inhibitory activity against PIM-1 kinase and tyrosine kinases, which are important targets in cancer therapy.[2][8] this compound provides a scaffold that can be further elaborated to design and synthesize novel kinase inhibitors.

Caption: Workflow for developing kinase inhibitors from this compound.

Protein Degrader Building Blocks (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[4] The nicotinonitrile moiety can be incorporated into the target protein-binding ligand or the linker, and its substituents can be tuned to optimize the properties of the resulting PROTAC.

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and the biological activities of its derivatives make it an attractive starting material for the development of novel therapeutics. As our understanding of disease biology deepens, the demand for sophisticated molecular tools and building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.

- El-Damasy, A. K., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598.

- Abdelgawad, M. A., et al. (2021). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.

- Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry.

- Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.

- Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.

- Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole.

- PubChemLite. (n.d.). This compound (C9H10N2O).

- Navya Chem Pharma Llc. (n.d.). 2-methoxy-4,6-diphenyl-nicotinonitrile.

Sources

- 1. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-4,6-dimethylnicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative relevant as a building block in medicinal chemistry and materials science.[1] As a cornerstone of molecular characterization, ¹H NMR spectroscopy offers unambiguous structural verification by mapping the distinct chemical environments of protons within a molecule. This document delineates the theoretical principles governing the spectrum, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. The content is designed for researchers, chemists, and drug development professionals who rely on precise analytical data for structural elucidation and quality control.

Molecular Structure and Proton Environments

This compound (IUPAC Name: 2-methoxy-4,6-dimethylpyridine-3-carbonitrile) possesses the molecular formula C₉H₁₀N₂O.[1][2][3] The molecule is built upon a pyridine core, which is substituted with four different functional groups: a methoxy group (-OCH₃) at the C2 position, a nitrile group (-C≡N) at C3, and two methyl groups (-CH₃) at the C4 and C6 positions, respectively.

This substitution pattern results in a simple yet informative ¹H NMR spectrum. Due to the absence of adjacent protons, no spin-spin coupling is expected between the different proton groups. Therefore, the spectrum is characterized by four distinct singlets.

The unique proton environments are:

-

Aromatic Proton (H5): The sole proton attached directly to the pyridine ring at the C5 position.

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group at C2.

-

C4-Methyl Protons (C4-CH₃): The three equivalent protons of the methyl group at C4.

-

C6-Methyl Protons (C6-CH₃): The three equivalent protons of the methyl group at C6.

Figure 1: Chemical structure of this compound with key proton groups labeled.

Foundational Principles and Chemical Shift Prediction

The chemical shift (δ) of each proton singlet is determined by its local electronic environment, which is influenced by a combination of inductive, resonance, and anisotropic effects from the heterocyclic ring and its substituents.

-

Pyridine Ring Current: The delocalized π-electrons of the aromatic pyridine ring generate a powerful ring current when placed in an external magnetic field.[4] This effect strongly deshields protons attached to the ring, causing them to resonate at a higher chemical shift (downfield) compared to non-aromatic protons.[4] Protons on substituted pyridines typically appear in the range of δ 7.0-9.0 ppm.[5][6][7]

-

Substituent Effects:

-

Methoxy Group (-OCH₃): Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs participate in resonance, donating electron density into the ring. This resonance effect is typically dominant for aromatic systems, leading to increased shielding (an upfield shift) of ring protons, particularly at the ortho and para positions. The methoxy protons themselves typically resonate as a singlet in the δ 3.5-4.5 ppm range.[8]

-

Methyl Groups (-CH₃): Methyl groups are weakly electron-donating through hyperconjugation and induction. This donation slightly shields the aromatic ring, causing attached protons to shift slightly upfield. Protons of methyl groups on a pyridine ring generally appear between δ 2.0-3.0 ppm.[9][10][11]

-

Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing due to both induction and resonance. This deshields the entire ring, shifting the aromatic proton downfield. Furthermore, the triple bond of the nitrile group creates a magnetic anisotropic effect, which can deshield adjacent protons.[12]

-

Based on these principles, a predicted chemical shift range for each proton environment can be established.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| H5 (Aromatic) | 6.5 - 7.5 | Singlet | 1H | Located on the electron-rich pyridine ring. Its precise shift is a balance of shielding from the -OCH₃ and -CH₃ groups and deshielding from the ring current and -CN group. |

| -OCH₃ | 3.8 - 4.2 | Singlet | 3H | Typical range for a methoxy group attached to an aromatic ring, experiencing deshielding from the ring's magnetic field.[8][13] |

| C6-CH₃ | 2.4 - 2.8 | Singlet | 3H | Deshielded by proximity to the electronegative ring nitrogen and the aromatic system. |

| C4-CH₃ | 2.3 - 2.7 | Singlet | 3H | Resonates in the typical region for a methyl group on a pyridine ring; its chemical shift will be subtly different from the C6-CH₃ due to its unique position relative to all substituents. |

Validated Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a rigorously defined experimental protocol is essential. The following workflow is a self-validating system designed to minimize artifacts and produce a spectrum suitable for unambiguous structural confirmation.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the 13C NMR Data of 2-Methoxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape

In the realm of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides a comprehensive technical overview of the 13C NMR data for 2-Methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.

Due to the limited availability of public experimental spectral data for this specific compound, this guide is built upon a robust, predicted 13C NMR dataset. This dataset has been generated through a consensus approach, leveraging established chemical shift libraries and predictive algorithms to ensure the highest possible accuracy. The principles and methodologies outlined herein are designed to be directly applicable to the analysis of experimentally acquired data.

The Molecular Architecture: this compound

This compound (CAS No: 65515-39-1) possesses a substituted pyridine core, a scaffold of significant interest in the development of therapeutic agents.[1] The molecule's structure, presented below, features a pyridine ring with a methoxy group at the 2-position, a nitrile group at the 3-position, and two methyl groups at the 4- and 6-positions. This unique arrangement of functional groups gives rise to a distinct 13C NMR spectrum that provides a wealth of structural information.

Caption: A logical workflow for the acquisition and analysis of 13C NMR data.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the 13C NMR characteristics of this compound based on a high-confidence predicted dataset. The presented assignments and methodologies offer a valuable resource for researchers working with this molecule and related substituted pyridines. While predicted data provides a strong basis for initial analysis, experimental verification remains the gold standard. The acquisition of a definitive experimental spectrum for this compound would be a valuable contribution to the chemical community, allowing for a direct comparison and refinement of the predictive models. Further two-dimensional NMR experiments, such as HSQC and HMBC, would provide unequivocal confirmation of the assignments outlined in this guide and offer deeper insights into the molecule's electronic structure.

References

- PubChem. This compound.

- University of Calgary. Spectroscopic Analysis of Nitriles. [Link]

- Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

Mass Spectrometry of 2-Methoxy-4,6-dimethylnicotinonitrile: An In-Depth Technical Guide

This guide provides a detailed technical analysis of the mass spectrometric behavior of 2-Methoxy-4,6-dimethylnicotinonitrile (C₉H₁₀N₂O), a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. By delving into its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, this document aims to equip the reader with the foundational knowledge for the accurate identification and structural elucidation of this and related compounds.

Introduction: The Significance of Mass Spectrometry in Compound Characterization

Mass spectrometry is an indispensable analytical technique in the chemical and pharmaceutical sciences, providing crucial information about the molecular weight and structure of a compound. For a molecule like this compound, understanding its behavior in the mass spectrometer is paramount for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolism studies in drug discovery. This guide will explore the distinct fragmentation pathways of this molecule under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Monoisotopic Mass | 162.079313 Da | [1] |

| CAS Number | 65515-39-1 | [1] |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the various fragment ions providing a roadmap to its structure.

Predicted EI Fragmentation Pattern

The GC-MS data for this compound available from the NIST Mass Spectrometry Data Center indicates the presence of key ions at m/z 162, 161, and 132.[1] Based on the structure of the molecule and established fragmentation principles for aromatic and heterocyclic compounds, the following fragmentation pathway is proposed.

The molecular ion (M•⁺) is observed at m/z 162 , corresponding to the intact molecule having lost one electron. A prominent peak at m/z 161 arises from the loss of a hydrogen radical (H•), a common fragmentation for compounds with methyl groups on an aromatic ring, leading to the formation of a stable benzyl-type cation.

The fragment at m/z 132 is likely due to the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion. This is a characteristic fragmentation for methoxy-substituted aromatic compounds, proceeding through a rearrangement mechanism.

Further fragmentation can be predicted. The loss of a methyl radical (•CH₃) from the molecular ion would result in an ion at m/z 147 . Subsequent loss of carbon monoxide (CO) from this ion could lead to a fragment at m/z 119 . Cleavage of the nitrile group (•CN) from the molecular ion is also possible, which would generate a fragment at m/z 136 .

Table of Predicted EI Fragments:

| m/z | Proposed Fragment Structure | Proposed Neutral Loss |

| 162 | [C₉H₁₀N₂O]•⁺ (Molecular Ion) | - |

| 161 | [C₉H₉N₂O]⁺ | H• |

| 147 | [C₈H₇N₂O]⁺ | •CH₃ |

| 132 | [C₈H₈N₂]•⁺ | CH₂O |

| 119 | [C₇H₇N₂]⁺ | •CH₃, CO |

| 136 | [C₈H₁₀O]•⁺ | •CN |

Visualizing the EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Predicted ESI-MS and MS/MS Fragmentation

In positive ion mode ESI, this compound is expected to readily form a protonated molecule ([M+H]⁺) at m/z 163 . Collision-induced dissociation (CID) of this precursor ion will lead to a series of product ions.

The most likely initial fragmentation event is the loss of a neutral molecule of methane (CH₄) from the protonated methoxy group and an adjacent methyl group, resulting in a stable cyclic ion at m/z 147 . Another plausible fragmentation is the loss of formaldehyde (CH₂O) from the protonated methoxy group, yielding an ion at m/z 133 .

Further fragmentation of the m/z 147 ion could involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrile-containing compounds, to produce an ion at m/z 120 . The loss of carbon monoxide (CO) from the m/z 147 ion could also occur, leading to a fragment at m/z 119 .

Table of Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Proposed Neutral Loss |

| 163 | 163 | [C₉H₁₁N₂O]⁺ ([M+H]⁺) | - |

| 163 | 147 | [C₈H₇N₂O]⁺ | CH₄ |

| 163 | 133 | [C₈H₉N₂]⁺ | CH₂O |

| 147 | 120 | [C₇H₆NO]⁺ | HCN |

| 147 | 119 | [C₇H₅N₂]⁺ | CO |

Visualizing the ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and a suitable organic solvent (e.g., methanol, acetonitrile) containing 0.1% formic acid.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: m/z 100-500 to detect the [M+H]⁺ ion at m/z 163.

-

MS/MS: Select the precursor ion at m/z 163 and perform collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate product ion spectra.

-

Conclusion: A Multi-faceted Approach to Structural Confirmation

The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization yields a characteristic fragmentation pattern with key ions at m/z 162, 161, and 132, arising from the loss of a hydrogen radical and formaldehyde, respectively. Electrospray Ionization, coupled with tandem mass spectrometry, offers complementary information, with the protonated molecule at m/z 163 fragmenting via the loss of methane and formaldehyde. By employing both EI and ESI techniques, researchers can confidently identify and characterize this molecule, ensuring the integrity and reliability of their scientific investigations. This guide serves as a foundational resource, and the provided protocols can be adapted and optimized for specific instrumentation and analytical requirements.

References

- PubChem. This compound.

- NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

IR spectroscopy of 2-Methoxy-4,6-dimethylnicotinonitrile

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-4,6-dimethylnicotinonitrile

Abstract

This technical guide provides a comprehensive exploration of the principles and practices involved in the Infrared (IR) spectroscopic analysis of this compound (CAS No: 65515-39-1)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document details the foundational theory, experimental protocols, and in-depth spectral interpretation. By explaining the causality behind methodological choices and grounding claims in authoritative sources, this guide serves as a practical and scientifically rigorous resource for characterizing this important chemical building block.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₀N₂O.[1][3] It serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and protein degraders.[1] Accurate structural confirmation and purity assessment are paramount in these applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4] This guide elucidates the application of Fourier Transform Infrared (FTIR) spectroscopy for the unambiguous identification and characterization of this compound.

Molecular Structure and Expected Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in understanding its molecular architecture. The structure contains several distinct functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

The primary functional groups to be identified are:

-

Nitrile Group (C≡N): This group is expected to produce a very strong and sharp absorption band.

-

Aromatic Pyridine Ring: The substituted ring will exhibit characteristic C=C and C=N stretching vibrations, as well as aromatic C-H stretching and bending modes.

-

Methoxy Group (-OCH₃): This includes C-O stretching and the aliphatic C-H stretching and bending of the methyl group.

-

Dimethyl Groups (-CH₃): These two methyl groups attached to the pyridine ring will also contribute to aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable IR spectrum requires meticulous sample preparation and proper instrument operation. As this compound is a solid at room temperature, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5][6]

Caption: General experimental workflow for FTIR analysis of a solid sample.

Method A: KBr Pellet Technique

This classic transmission method involves dispersing the solid sample within an IR-transparent matrix.[6] Potassium bromide (KBr) is the most common choice due to its transparency across the mid-IR range (4000–400 cm⁻¹) and its ability to form clear pellets under pressure.[6]

Protocol:

-

Drying: Gently dry high-purity, spectroscopy-grade KBr in an oven at ~100 °C to remove any absorbed water, which has strong IR absorptions.[7] Also, ensure the analyte is free of excess moisture.

-

Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen scattering).[7]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix intimately with the ground sample.[5]

-

Pelletizing: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[5] A cloudy or opaque pellet indicates insufficient grinding, poor mixing, or moisture.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of a blank KBr pellet or the empty beam path first, then collect the sample spectrum.[6]

Method B: Attenuated Total Reflectance (ATR)

ATR has become a dominant technique due to its simplicity and minimal sample preparation.[6] The method involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur.[6]

Protocol:

-

Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residues from previous measurements.

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is crucial to account for the absorbance of the crystal itself and the ambient atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the measurement area.

-

Apply Pressure: Use the instrument's pressure clamp to press the solid firmly against the crystal.[5] Good contact is essential for a high-quality spectrum, as the evanescent wave only penetrates a very short distance.

-

Analysis: Collect the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected absorption regions for this compound based on its functional groups and established spectroscopic data.

Caption: Logical flow from molecular functional groups to expected IR spectral regions.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine Ring) | Medium to Weak |

| 2980 - 2850 | C-H Stretching | Aliphatic (Methyl & Methoxy) | Medium |

| ~2830 - 2815 | C-H Stretching | Methoxy (O-CH₃) | Weak, but diagnostic[8][9] |

| 2240 - 2220 | C≡N Stretching | Nitrile | Strong, Sharp[10][11] |

| ~1600 - 1450 | C=C & C=N Stretching | Aromatic (Pyridine Ring) | Medium to Strong, Multiple Bands |

| ~1470 - 1440 | C-H Bending (Asymmetric) | Methyl (-CH₃) | Medium |

| ~1380 | C-H Bending (Symmetric) | Methyl (-CH₃) | Medium to Weak |

| ~1250 | C-O Stretching (Asymmetric) | Aryl-Alkyl Ether | Strong |

| ~1050 | C-O Stretching (Symmetric) | Aryl-Alkyl Ether | Medium |

| Below 900 | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) | Medium to Strong |

Detailed Analysis:

-

Nitrile (C≡N) Stretch: The most prominent and diagnostically significant peak will be the nitrile stretch. For aromatic nitriles, this absorption is typically found between 2240 and 2220 cm⁻¹.[10] Its presence as a strong, sharp band is a clear indicator of the nitrile functional group, as very few other groups absorb in this region.[11][12]

-

C-H Stretching Region (3100 - 2800 cm⁻¹): This region will contain multiple overlapping peaks. Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (the aromatic ring).[13] Peaks below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the two methyl groups and the methoxy group. A weak but highly characteristic band for the methoxy group's C-H stretch often appears between 2860–2800 cm⁻¹.[8]

-

Fingerprint Region (1600 - 600 cm⁻¹): This region is complex but rich in structural information.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the substituted pyridine ring will appear as a series of bands between approximately 1600 cm⁻¹ and 1450 cm⁻¹. The exact positions and intensities are sensitive to the substitution pattern.[14][15]

-

C-O Ether Linkage: The C-O-C stretching of the methoxy group will produce strong absorptions. Aryl-alkyl ethers typically show a strong asymmetric stretch around 1250 cm⁻¹ and a medium symmetric stretch near 1050 cm⁻¹.[9]

-

Methyl Bends: The asymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl groups will be visible around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

-

Out-of-Plane Bending: The C-H out-of-plane bending ("wags") from the hydrogen on the pyridine ring will produce strong bands in the 900-650 cm⁻¹ region, which can be diagnostic of the ring's substitution pattern.

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By carefully preparing the sample and analyzing the resulting spectrum, a researcher can confirm the presence of all key functional groups: the sharp, intense nitrile peak around 2230 cm⁻¹, the aromatic ring stretches in the 1600-1450 cm⁻¹ region, C-H stretches above and below 3000 cm⁻¹, and the strong C-O ether stretches in the fingerprint region. This guide provides the necessary theoretical foundation and practical protocols to confidently perform and interpret this critical analysis, ensuring the quality and identity of this compound in research and development settings.

References

- Vertex AI Search. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- AKSci. (n.d.). 65515-39-1 this compound.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.

- Applied Spectroscopy. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy.

- Química Organica.org. (n.d.). IR spectrum: Nitriles.

- PubChem. (n.d.). This compound.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- Applied Spectroscopy. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes.

- PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.

- PubChemLite. (n.d.). This compound (C9H10N2O).

- Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 infrared spectrum of methoxymethane.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 65515-39-1 this compound AKSci X5161 [aksci.com]

- 3. This compound | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 9. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

Solubility Profile of 2-Methoxy-4,6-dimethylnicotinonitrile: A Comprehensive Guide to Experimental Determination and Theoretical Prediction

An In-Depth Technical Guide for the Drug Development Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. 2-Methoxy-4,6-dimethylnicotinonitrile serves as a key building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation strategies. This guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the solubility of this compound. We delve into the causal relationships between its molecular structure and solubility behavior, present a detailed, self-validating experimental protocol, and offer guidance on data analysis and presentation for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the Solute

Before any experimental work, a robust theoretical analysis of the target molecule is essential. This allows for informed solvent selection and experimental design. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2]

Physicochemical Properties of this compound

The molecular structure dictates the compound's overall polarity and its capacity for intermolecular interactions. Key properties, sourced from authoritative databases like PubChem, are summarized below.[3]

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₉H₁₀N₂O | PubChem[3] | Provides the elemental composition. |

| Molecular Weight | 162.19 g/mol | PubChem[3] | Influences the energy required to overcome the crystal lattice. |

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile | PubChem[3] | Unambiguously identifies the chemical structure. |

| XLogP3 | 1.6 | PubChem[3] | A computed value indicating moderate lipophilicity. An XLogP between 1 and 3 suggests solubility in a range of solvents from moderately polar to non-polar. |

Structural Analysis:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to polarity.

-

Nitrile Group (-C≡N): A strongly polar functional group capable of dipole-dipole interactions.

-

Methoxy Group (-OCH₃): Moderately polar and can act as a hydrogen bond acceptor.

-

Dimethyl Groups (-CH₃): Two non-polar alkyl groups that increase the lipophilicity of the molecule.

The presence of both polar (nitrile, methoxy, pyridine nitrogen) and non-polar (dimethyl, aromatic ring) regions suggests that this compound will exhibit a nuanced solubility profile, likely dissolving in solvents of intermediate polarity and potentially showing limited solubility in highly polar (like water) or very non-polar (like hexane) solvents.

Qualitative Solubility Prediction

Based on the structural analysis and the "like dissolves like" principle, we can make initial qualitative predictions to guide solvent selection for experimental testing.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Low | Mismatch in polarity; solute's polar groups are dominant. |

| Toluene | Non-polar Aromatic | Moderate | Aromatic ring interactions (π-π stacking) may enhance solubility. |

| Dichloromethane | Moderately Polar | High | Good balance of polarity to interact with both polar and non-polar moieties. |

| Ethyl Acetate | Moderately Polar | High | Capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. |

| Acetone | Polar Aprotic | High | Strong dipole moment effectively solvates the polar nitrile and methoxy groups. |

| Isopropanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor and acceptor. |

| Methanol | Polar Protic | Moderate | High polarity and hydrogen bonding capability, but may be less effective for the non-polar parts. |

| Water | Highly Polar Protic | Low | The non-polar dimethyl groups and pyridine ring likely limit aqueous solubility. |

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical data is the gold standard. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4]

Workflow for Experimental Solubility Determination

The overall process follows a logical sequence from preparation to final analysis, ensuring accuracy and reproducibility.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by incorporating an equilibrium check.

Materials:

-

This compound (purity ≥98%)[1]

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance (± 0.1 mg)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Procedure:

-

Preparation of Stock Solutions (for Calibration):

-

Accurately prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., Dichloromethane or Acetone).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Analyze these standards on the chosen analytical instrument (e.g., HPLC-UV) to generate a calibration curve (Response vs. Concentration). This is a critical step for accurate quantification.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures solid is present after equilibration is key (e.g., ~20-50 mg).

-

Record the exact mass of the compound added.

-

Pipette a precise volume of the selected solvent into the vial (e.g., 2.0 mL).

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours.

-

Self-Validation Check: To ensure equilibrium has been reached, take a small aliquot of the supernatant at 24 hours and analyze its concentration. Continue equilibration and take another aliquot at 48 hours. If the concentration values are within a narrow margin (e.g., ± 5%), equilibrium is considered achieved.

-

-

Sample Processing:

-

Once equilibrium is confirmed, remove the vials from the shaker and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

For volatile solvents, it is crucial to perform the next steps quickly to prevent solvent evaporation.

-